3-(2,4-Dichlorophenyl)-2-hydroxypropanoic acid

Medicinal Chemistry SAR Isomer Differentiation

3-(2,4-Dichlorophenyl)-2-hydroxypropanoic acid (CAS 68921-92-6, C₉H₈Cl₂O₃, MW 235.06) is a chlorinated α‑hydroxy‑β‑phenylpropanoic acid belonging to the benzenepropanoic acid family. It features a chiral center at the α‑carbon and a 2,4‑dichloro substitution pattern on the aromatic ring, distinguishing it from regioisomeric and non‑hydroxylated analogs.

Molecular Formula C9H8Cl2O3
Molecular Weight 235.06 g/mol
CAS No. 68921-92-6
Cat. No. B3056093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,4-Dichlorophenyl)-2-hydroxypropanoic acid
CAS68921-92-6
Molecular FormulaC9H8Cl2O3
Molecular Weight235.06 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)CC(C(=O)O)O
InChIInChI=1S/C9H8Cl2O3/c10-6-2-1-5(7(11)4-6)3-8(12)9(13)14/h1-2,4,8,12H,3H2,(H,13,14)
InChIKeyNBORNXKEEFIAMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2,4-Dichlorophenyl)-2-hydroxypropanoic acid (CAS 68921-92-6): Sourcing Guidance for Differentiated Research and Industrial Procurement


3-(2,4-Dichlorophenyl)-2-hydroxypropanoic acid (CAS 68921-92-6, C₉H₈Cl₂O₃, MW 235.06) is a chlorinated α‑hydroxy‑β‑phenylpropanoic acid belonging to the benzenepropanoic acid family. It features a chiral center at the α‑carbon and a 2,4‑dichloro substitution pattern on the aromatic ring, distinguishing it from regioisomeric and non‑hydroxylated analogs [1][2].

Why Generic Substitution Fails for 3-(2,4-Dichlorophenyl)-2-hydroxypropanoic acid


In‑class compounds such as 3‑(3,4‑dichlorophenyl)‑2‑hydroxypropanoic acid or 3‑(2,4‑dichlorophenyl)propanoic acid cannot be freely interchanged with the target compound. The 2,4‑ vs. 3,4‑dichloro substitution pattern alters electronic distribution and steric fit at biological targets, while the α‑hydroxy group introduces an additional hydrogen‑bond donor and a chiral center that directly impacts enantioselective recognition, metabolic stability, and synthetic utility [1]. Direct comparative evidence for this scaffold is limited; therefore, procurement decisions should be guided by the specific regio‑ and stereochemical requirements of the intended application rather than assuming class‑level equivalence.

Quantitative Differentiation Evidence for 3-(2,4-Dichlorophenyl)-2-hydroxypropanoic acid (CAS 68921-92-6)


Regioisomeric Lipophilicity Shift: 2,4- vs. 3,4-Dichloro Substitution

The 2,4-dichloro isomer (target) exhibits a computed XLogP3 of 2.4, while the 3,4-dichloro isomer (CAS 68921-93-7) yields XLogP3 of 2.5, a Δ = 0.1 log unit difference [1]. Although numerically small, such shifts in regioisomeric series can translate into measurable differences in membrane permeability and target binding, as documented for phenylpropanoic acid derivatives. Direct head-to-head biological data for these two isomers are not available; the evidence is class-level inference.

Medicinal Chemistry SAR Isomer Differentiation

Hydrogen-Bond Donor Capacity: α-Hydroxy Acid vs. Des-Hydroxy Analog

The target compound contains an α-hydroxy group, giving it two hydrogen-bond donors (HBD) and a topological polar surface area (TPSA) of 57.5 Ų. The direct des‑hydroxy analog, 3-(2,4-dichlorophenyl)propanoic acid (CAS 55144-92-8), has only one HBD and TPSA = 37.3 Ų [1][2]. This difference of +1 HBD and +20.2 Ų TPSA can significantly affect aqueous solubility, crystalline packing, and target-binding interactions. Data are cross-study comparable based on standardized PubChem computed properties.

Physicochemical Profiling Lead Optimization Solubility

Chiral Center Availability for Asymmetric Synthesis and Biological Recognition

The α‑carbon of the target compound is a stereogenic center, offering the possibility of enantiopure (R)‑ and (S)‑forms. In contrast, 3-(2,4-dichlorophenyl)propanoic acid lacks this chiral center and is achiral. Literature on related 2‑hydroxy‑3‑phenylpropanoic acids demonstrates that enantiomers can exhibit markedly different biological activities; for instance, L‑phenyllactic acid (the S‑enantiomer) is a known antimicrobial metabolite, while the R‑enantiomer is often inactive . Although direct data for the 2,4‑dichloro derivative are not published, the chiral handle is an intrinsic differentiator for applications requiring stereochemical control. Evidence level: Class-level inference.

Chiral Building Block Enantioselective Synthesis Biocatalysis

Optimal Application Scenarios for 3-(2,4-Dichlorophenyl)-2-hydroxypropanoic acid Based on Differentiated Evidence


Regioisomeric Structure-Activity Relationship (SAR) Profiling

When a medicinal chemistry program requires systematic exploration of dichlorophenyl substitution effects, the 2,4-dichloro pattern provides a distinct electronic and steric profile compared to the 3,4-dichloro isomer. The incremental lipophilicity difference (XLogP3 2.4 vs. 2.5) can be exploited to fine-tune logP-driven properties such as cellular permeability and metabolic clearance [1].

Chiral Building Block for Asymmetric Synthesis

The α‑hydroxy acid scaffold is a versatile chiral intermediate for the synthesis of enantiopure pharmaceuticals, agrochemicals, or chiral ligands. The compound’s stereogenic center allows enzymatic or chemical resolution to yield (R)‑ or (S)‑enantiomers, a capability absent in achiral analogs like 3-(2,4-dichlorophenyl)propanoic acid [2].

Hydrogen-Bond-Dependent Target Engagement Studies

For targets where hydrogen-bond donor interactions are critical (e.g., enzyme active sites, transporter binding pockets), the additional HBD (+1) and elevated TPSA (+20.2 Ų) of the α‑hydroxy acid, relative to the des‑hydroxy analog, may enhance binding affinity or selectivity. This makes the compound a useful tool for probing HBD‑dependent pharmacophores [3].

Antimicrobial Lead Optimization Inspired by Phenyllactic Acid

Phenyllactic acid (2‑hydroxy‑3‑phenylpropanoic acid) is a known broad‑spectrum antimicrobial metabolite. The 2,4‑dichloro derivative is hypothesized, by class‑level inference, to exhibit enhanced potency due to increased lipophilicity and membrane penetration. Researchers can use this compound to test whether halogenation improves the antimicrobial pharmacophore .

Quote Request

Request a Quote for 3-(2,4-Dichlorophenyl)-2-hydroxypropanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.